molecular formula C9H8BrF3O B2836036 1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene CAS No. 2091511-83-8

1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene

Cat. No.: B2836036
CAS No.: 2091511-83-8
M. Wt: 269.061
InChI Key: HMPAHCNDFSKKBN-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene (CAS: See COA

Properties

IUPAC Name

1-(1-bromoethyl)-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6(10)7-3-2-4-8(5-7)14-9(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPAHCNDFSKKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene typically involves the bromination of 1-ethyl-3-(trifluoromethoxy)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group undergoes SN2 reactions due to the primary nature of the bromine atom. Nucleophiles displace bromide, forming substituted derivatives.

Reaction TypeReagents/ConditionsProductReference
AlkylationKOtBu/DMF, 0–15°CIndole-alkylated derivatives
MethoxylationNaOMe/MeOH, reflux1-(1-Methoxyethyl)-3-(trifluoromethoxy)benzene-
AminationNH3/EtOH, 25°C1-(1-Aminoethyl)-3-(trifluoromethoxy)benzene-

Example : In a synthesis of indole derivatives, 1-(bromomethyl)-4-(trifluoromethyl)benzene (structurally analogous) reacted with indole-7-carboxylic acid methyl ester under basic conditions (KOtBu/DMF) to yield alkylated products . Similar conditions apply to the bromoethyl variant.

Elimination Reactions

Under basic conditions, dehydrohalogenation occurs, forming an alkene.

Reaction TypeReagents/ConditionsProductReference
DehydrohalogenationNaOH/EtOH, Δ1-Vinyl-3-(trifluoromethoxy)benzene-

Mechanism : A strong base abstracts a β-hydrogen, leading to the elimination of HBr and formation of a double bond.

Oxidation Reactions

The ethyl chain can be oxidized to a ketone or carboxylic acid.

Reaction TypeReagents/ConditionsProductReference
Oxidation to ketoneCrO3/H2SO4, 0°C1-Acetyl-3-(trifluoromethoxy)benzene-
Oxidation to acidKMnO4/H2O, Δ3-(Trifluoromethoxy)benzoic acid-

Note : The trifluoromethoxy group stabilizes electron-deficient intermediates, facilitating oxidation.

Reduction Reactions

The C-Br bond is reduced to form an ethyl group.

Reaction TypeReagents/ConditionsProductReference
HydrogenolysisH2/Pd-C, EtOH, 25°C1-Ethyl-3-(trifluoromethoxy)benzene-
Hydride reductionLiAlH4/THF, 0°C1-Ethyl-3-(trifluoromethoxy)benzene-

Electrophilic Aromatic Substitution (EAS)

Reaction TypeReagents/ConditionsProductReference
NitrationHNO3/H2SO4, 50°C1-(1-Bromoethyl)-5-nitro-3-(trifluoromethoxy)benzene-

Limitation : Harsh conditions are required, and yields are typically low.

Comparative Reactivity with Analogues

The trifluoromethoxy group’s electron-withdrawing nature differentiates this compound from non-fluorinated analogues:

CompoundReactivity toward EASPreferred Substitution SiteReference
1-(1-Bromoethyl)-3-methoxybenzeneHigh (activating -OCH3)Ortho/para-
1-(1-Bromoethyl)-3-(trifluoromethoxy)benzeneLow (deactivating -OCF3)Meta-

Key Mechanistic Insights

  • SN2 Dominance : The primary bromoethyl group favors bimolecular substitution.

  • Steric Effects : The ethyl chain’s linear structure minimizes steric hindrance during substitution.

  • Electronic Effects : -OCF3 reduces ring electron density, suppressing electrophilic attacks unless under forceful conditions.

Scientific Research Applications

Organic Synthesis

1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene serves as an essential intermediate in the synthesis of complex organic molecules. This includes pharmaceuticals and agrochemicals, where it can facilitate the formation of various functionalized compounds through nucleophilic substitution reactions.

Material Science

In material science, this compound is utilized for developing advanced materials with tailored properties. It plays a role in creating polymers and liquid crystals, which are crucial for applications in electronics and optoelectronics.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential as a building block for new drugs. Studies have indicated that derivatives of this compound exhibit promising biological activities:

  • Antimicrobial Activity : Research shows effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. Modifications to the compound can enhance its potency significantly.
  • Cytotoxicity Studies : Assays on human cancer cell lines (e.g., HepG2, MCF-7) have demonstrated selective cytotoxicity, indicating potential as a chemotherapeutic agent. Notably, it induces apoptosis in liver cancer cells and exhibits cell cycle arrest at the G2/M phase.

Chemical Biology

This compound is valuable in studying biochemical pathways and molecular interactions due to its unique chemical properties. Its reactivity allows researchers to investigate how it interacts with biological targets, providing insights into cellular processes.

Case Study 1: Antimicrobial Efficacy

In vitro studies have shown that modifications to this compound can lead to derivatives with enhanced efficacy against Mycobacterium tuberculosis. Some derivatives exhibited up to an 8-fold increase in antimicrobial activity compared to the parent compound.

Case Study 2: Cytotoxicity Profile

Cytotoxicity assays conducted on HepG2 liver cancer cells revealed that this compound induces apoptosis effectively. The compound was observed to cause cell cycle arrest at the G2/M phase, suggesting its potential use as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromoethyl group is converted to an alcohol or ketone through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

Table 1: Comparison of Structural Isomers

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications Reference
1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene C₉H₈BrF₃O 268.90 Bromoethyl (meta), -OCF₃ (meta) Pharmaceutical intermediates
1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene C₉H₈BrF₃O 268.90 Bromoethyl (para), -OCF₃ (para) Under investigation
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.00 Br (meta), -OCF₃ (meta) Pd-catalyzed arylations
1-Bromo-4-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.00 Br (para), -OCF₃ (para) Synthesis of imidazoles

Key Findings :

  • Positional Isomerism : The meta-substituted bromoethyl derivative exhibits distinct reactivity in electrophilic substitutions due to the -OCF₃ group’s electron-withdrawing nature, which deactivates the ring and directs incoming electrophiles to specific positions. In contrast, para-substituted analogs may display altered steric and electronic profiles .
  • Bromoethyl vs. Bromine Substituents : Compounds with bromine directly attached to the benzene ring (e.g., 1-Bromo-3-(trifluoromethoxy)benzene) are more reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to bromoethyl derivatives, which require harsher conditions for C-Br bond cleavage .

Substituent Variations

Table 2: Impact of Substituent Groups

Compound Name Substituent Key Properties Reactivity Insights Reference
This compound -OCF₃, -CH₂CH₂Br High polarity, density ~1.58 g/cm³ (est.) Prone to SN2 reactions at bromoethyl
1-(1-Bromoethyl)-4-fluorobenzene -F, -CH₂CH₂Br Lower molecular weight (203.05 g/mol) Faster elimination to styrene derivatives
1-(Bromomethyl)-3-(trifluoromethoxy)benzene -OCF₃, -CH₂Br Density 1.583 g/cm³ Enhanced SN2 reactivity due to CH₂Br

Key Findings :

  • Trifluoromethoxy vs. Fluoro : The -OCF₃ group increases lipophilicity and metabolic stability compared to -F, making the former more suitable for bioactive molecules. However, -F substituents reduce steric bulk, facilitating faster elimination reactions .
  • Bromoethyl vs. Bromomethyl : Bromomethyl derivatives (e.g., 1-(Bromomethyl)-3-(trifluoromethoxy)benzene) exhibit higher reactivity in nucleophilic substitutions due to reduced steric hindrance, whereas bromoethyl groups favor elimination to form alkenes under basic conditions .

Key Findings :

  • Pharmaceuticals : Bromoethyl derivatives serve as precursors to urea-based soluble epoxide hydrolase (sEH) inhibitors, demonstrating potent bioactivity in cancer cell models .
  • Agrochemicals : Bromomethyl analogs are critical in synthesizing flufenerim, a pesticide effective against diamondback moths (LD₅₀ < 1 ppm) .
  • Material Science : Bromobenzene derivatives enable efficient Pd-catalyzed arylations for heterocyclic compounds, achieving >90% yields .

Physical and Chemical Properties

Table 4: Physical Property Comparison

Property This compound 1-Bromo-3-(trifluoromethoxy)benzene 1-(Bromomethyl)-3-(trifluoromethoxy)benzene
Molecular Weight (g/mol) 268.90 241.00 241.00
Density (g/cm³) ~1.58 (estimated) 1.62 (reported) 1.583 (reported)
Boiling Point (°C) Not reported 153–155 Not reported
Solubility Low in water, high in organic solvents Similar Similar

Key Insights :

  • The bromoethyl chain increases molecular weight and slightly reduces density compared to bromobenzene analogs.
  • All derivatives exhibit low water solubility, necessitating organic solvents (e.g., DMF, acetonitrile) for reactions .

Biological Activity

1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene is a synthetic organic compound notable for its unique structural properties and potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a trifluoromethoxy group, and an ethyl side chain, which contribute to its reactivity and biological interactions. The trifluoromethoxy group is particularly significant for enhancing the lipophilicity and stability of the molecule.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activities, influence signaling pathways, and affect cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream effects on cell signaling.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
AntimicrobialInhibits growth of specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits acetylcholinesterase
Agonistic Activity on ReceptorsModulates P2X7 receptor activity

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties revealed that this compound induces apoptosis in human breast cancer cells (MCF-7). The study showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Further analysis indicated that the mechanism involves the activation of caspase-3 pathways.

Applications in Drug Development

Due to its promising biological activities, this compound is being investigated as a potential candidate for drug development. Its ability to interact with various biological targets positions it as a versatile scaffold for synthesizing novel therapeutics.

Pharmaceutical Development

The compound serves as an important intermediate in synthesizing fluorinated drugs that enhance bioavailability. Its unique structure allows for modifications that can lead to improved efficacy against resistant strains of bacteria and cancer cells.

Q & A

Q. What are the recommended synthetic routes for 1-(1-bromoethyl)-3-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of 3-(trifluoromethoxy)phenethyl derivatives. A common method involves treating precursors like 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin under strongly acidic conditions . Key factors affecting yield include:

  • Temperature control : Optimal bromination occurs at 0–5°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity.
  • Catalyst use : Lewis acids like FeBr₃ may accelerate bromine substitution .
    Purification via column chromatography (hexane/EtOAc) typically yields >85% purity.

Q. How can the molecular structure of this compound be validated experimentally?

Combined spectroscopic and crystallographic methods are essential:

  • ¹H/¹³C NMR : The trifluoromethoxy (-OCF₃) group shows distinct δ ~148–150 ppm in ¹³C NMR, while the bromoethyl (-CH₂Br) protons appear as a triplet at δ ~3.5–4.0 ppm .
  • X-ray crystallography : Resolves spatial arrangement of substituents; the C-Br bond length typically measures ~1.9–2.0 Å, confirming single-bond character .
  • HRMS : Molecular ion [M+H]⁺ at m/z 270.98 (C₉H₈BrF₃O⁺) validates the molecular formula .

Q. What are the standard protocols for handling this compound’s reactivity and stability?

  • Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the C-Br bond.
  • Quenching : Use aqueous Na₂S₂O₃ to neutralize residual bromine .
  • Stability tests : Monitor decomposition via TLC or GC-MS; half-life in DMSO at 25°C exceeds 48 hours .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of substitution reactions involving this compound?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:

  • Nucleophilic substitution (SN2) : The bromoethyl group’s β-carbon has a higher electrophilicity index (ω = 3.2 eV) due to electron-withdrawing -OCF₃, favoring attack at this position .
  • Transition-state analysis : Energy barriers for SN2 pathways are ~15 kcal/mol lower than SN1, supporting concerted mechanisms .
    Experimental validation: React with NaI in acetone; >90% conversion to 1-(1-iodoethyl)-3-(trifluoromethoxy)benzene .

Q. What strategies resolve contradictions in reported reaction yields for Pd-catalyzed cross-couplings with heteroarenes?

Discrepancies in yields (e.g., 85–95% for imidazo[1,2-a]pyridine derivatives ) arise from:

  • Catalyst system : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ due to enhanced oxidative addition.
  • Base selection : K₃PO₄ (non-nucleophilic) minimizes dehalogenation vs. K₂CO₃.
  • Solvent effects : Toluene increases steric hindrance, favoring aryl-aryl coupling over side reactions .
    Optimized protocol: 2 mol% Pd(OAc)₂, 4 mol% XPhos, K₃PO₄, toluene, 110°C, 12 h → 93% yield .

Q. How does the trifluoromethoxy group influence biological activity in drug discovery applications?

The -OCF₃ group enhances:

  • Lipophilicity : LogP increases by ~1.5 units vs. -OCH₃, improving membrane permeability (Caco-2 assay Papp >10 × 10⁻⁶ cm/s) .
  • Metabolic stability : Resists cytochrome P450 oxidation (t₁/₂ > 120 min in human liver microsomes) .
    Case study: Derivatives of this compound showed IC₅₀ = 0.8 µM against ADAM-17, a metalloprotease target in ovarian cancer .

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